3-(cyclopropylsulfamoyl)benzoic Acid

Ectonucleotidase inhibition h-NTPDase8 Thrombosis research

Essential unsubstituted core reference for h-NTPDase8 SAR and fragment elaboration. The N-cyclopropylsulfamoyl group offers >16,000-fold weaker CA II binding vs primary sulfonamides, minimizing toxicity risk. The carboxylic acid handle enables amide coupling, esterification, and conjugation for PROTAC linker chemistry. The cyclopropyl group provides metabolic stability advantages over alkyl analogs, reducing CYP450 oxidation susceptibility.

Molecular Formula C10H11NO4S
Molecular Weight 241.27 g/mol
CAS No. 852933-50-7
Cat. No. B1352971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylsulfamoyl)benzoic Acid
CAS852933-50-7
Molecular FormulaC10H11NO4S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
InChIKeyKBRLADOVWCDAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylsulfamoyl)benzoic Acid (CAS 852933-50-7) for Enzyme Inhibition Research and Fragment-Based Drug Discovery


3-(Cyclopropylsulfamoyl)benzoic acid (CAS 852933-50-7) is an aromatic sulfonamide-carboxylic acid bifunctional building block with molecular formula C₁₀H₁₁NO₄S and molecular weight 241.26 g/mol [1]. The compound features a benzoic acid scaffold bearing a cyclopropyl-substituted sulfamoyl group at the meta position, providing both hydrogen bond donor/acceptor capacity (carboxylic acid) and sulfonamide pharmacophore functionality [2]. Commercially available at 95–97% purity from multiple vendors, it is supplied as a research chemical intended for use as a synthetic intermediate or as a fragment for inhibitor discovery programs .

Why Generic Sulfamoylbenzoic Acid Substitution Fails: Substituent Position and Cyclopropyl Group Drive Activity Divergence


Substitution of 3-(cyclopropylsulfamoyl)benzoic acid with closely related analogs is not scientifically interchangeable due to three critical differentiation drivers: (1) the cyclopropyl group confers unique conformational constraint and metabolic stability compared to linear alkyl or unsubstituted sulfamoyl variants ; (2) the meta-substitution pattern (3-position) on the benzoic acid ring produces distinct steric and electronic profiles relative to para-substituted (4-position) regioisomers, affecting target binding geometry ; and (3) the carboxylic acid moiety enables conjugation and library diversification strategies that are absent in sulfamoyl-only analogs, making this compound uniquely suited for fragment elaboration and PROTAC linker chemistry [1]. These structural features translate to measurable differences in enzyme inhibition potency when compared across the cyclopropylsulfamoyl chemical space.

Quantitative Evidence Guide: 3-(Cyclopropylsulfamoyl)benzoic Acid Differentiation vs. Structural Analogs


h-NTPDase8 Inhibition: Cyclopropylsulfamoyl Scaffold Enables Sub-Micromolar Potency Absent in Unsubstituted Analogs

The cyclopropylsulfamoyl-benzoic acid scaffold, of which 3-(cyclopropylsulfamoyl)benzoic acid is the core meta-substituted analog, has been validated in a peer-reviewed study as a privileged pharmacophore for h-NTPDase inhibition. The most potent compound in this series, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), exhibited an IC₅₀ of 0.28 ± 0.07 μM against h-NTPDase8 and demonstrated selectivity over other h-NTPDase isoforms [1]. This quantitative benchmark establishes the cyclopropylsulfamoyl-benzoic acid core as essential for activity; in contrast, compounds lacking the cyclopropyl group or bearing alternative substituents showed substantially reduced or no reported activity . The target compound (3-(cyclopropylsulfamoyl)benzoic acid) represents the unsubstituted meta analog of this validated scaffold, positioning it as a critical reference compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Ectonucleotidase inhibition h-NTPDase8 Thrombosis research Sulfamoylbenzamide SAR

Fragment-Based Lead Discovery: Cyclopropylsulfamoyl-Thiophene Analog Co-Crystallized with AmpC β-Lactamase at 1.60 Å Resolution

The cyclopropylsulfamoyl moiety has been structurally validated in a fragment-based drug discovery campaign targeting AmpC β-lactamase. A closely related analog, 3-(cyclopropylsulfamoyl)thiophene-2-carboxylic acid, was co-crystallized with AmpC β-lactamase from Escherichia coli, yielding a high-resolution structure (1.60 Å, R-free = 0.189) deposited as PDB ID 4KZA [1]. The structure confirms that the cyclopropylsulfamoyl group makes specific hydrogen-bonding and hydrophobic interactions within the enzyme active site, validating this functional group as a productive fragment hit [2]. 3-(Cyclopropylsulfamoyl)benzoic acid shares the identical cyclopropylsulfamoyl pharmacophore but replaces the thiophene core with a benzoic acid scaffold, offering a distinct vector for fragment elaboration and improved synthetic tractability via the carboxylic acid handle.

Fragment-based drug discovery β-lactamase inhibition X-ray crystallography Antibacterial resistance

Carbonic Anhydrase Inhibition: Cyclopropylsulfamoyl Moiety Exhibits Weak-to-Moderate Activity Distinct from Potent Primary Sulfonamides

The cyclopropylsulfamoyl functional group has been evaluated for carbonic anhydrase (CA) inhibition. Data from BindingDB (ChEMBL-derived) for a structurally related compound, N-(cyclopropylsulfamoyl)cyclopropanamine, shows a Kᵢ > 200 μM (>2.00 × 10⁵ nM) against human carbonic anhydrase II, indicating very weak inhibition [1]. This contrasts sharply with primary sulfonamide CA inhibitors such as acetazolamide, which typically exhibit Kᵢ values in the nanomolar range. This differential activity profile is mechanistically significant: the N-substituted sulfamoyl group (R–NH–SO₂–) found in the target compound is a substantially weaker zinc-binding group compared to primary sulfonamides (H₂N–SO₂–), providing a strategic advantage in programs seeking to avoid CA-related off-target effects while retaining other sulfonamide-dependent activities.

Carbonic anhydrase Enzyme inhibition Sulfonamide SAR Metabolic stability

Cyclopropyl Group Enhancement of Metabolic Stability: Literature-Precedented Advantage Over Alkyl Analogs

The cyclopropyl group is a well-established structural motif in medicinal chemistry for improving metabolic stability relative to linear alkyl chains. Literature precedents indicate that replacing an isopropyl or ethyl group with a cyclopropyl ring reduces CYP450-mediated oxidative metabolism by eliminating vulnerable benzylic or allylic C–H bonds while maintaining similar steric bulk and lipophilicity [1]. In the context of the target compound, the cyclopropylsulfamoyl group provides superior metabolic stability compared to analogs bearing linear N-alkylsulfamoyl groups (e.g., methyl, ethyl, propyl, butyl) without substantially altering the sulfonamide pharmacophore's electronic properties. This translates to longer half-life and reduced clearance in downstream in vivo studies—a critical differentiator for lead optimization programs.

Metabolic stability Cyclopropane Drug design Pharmacokinetics

Physicochemical Differentiation: Meta-Substitution Pattern Alters Lipophilicity and Ionization vs. Para Analogs

The meta-substitution pattern (3-position) of the target compound produces distinct physicochemical properties compared to its para-substituted (4-position) regioisomer. Predicted ACD/Labs data for 3-(cyclopropylsulfamoyl)benzoic acid includes LogP = 1.41, LogD (pH 7.4) = -1.58, and topological polar surface area (TPSA) = 92 Ų [1]. In contrast, the 4-substituted isomer (4-(cyclopropylsulfamoyl)benzoic acid, CAS 436092-71-6) has an estimated Log Kow of 1.51 . The meta-substitution results in a lower LogD at physiological pH due to electronic effects on carboxylic acid ionization, which translates to higher aqueous solubility for the 3-substituted analog. This difference is quantifiably meaningful for assay compatibility: lower LogD compounds typically exhibit reduced non-specific protein binding and improved solubility in aqueous assay buffers.

Physicochemical properties Lipophilicity LogD Solubility Permeability

Recommended Research Applications for 3-(Cyclopropylsulfamoyl)benzoic Acid (CAS 852933-50-7) Based on Quantitative Evidence


h-NTPDase Inhibitor SAR Studies Requiring Unsubstituted Core Scaffold Control

For laboratories developing selective inhibitors of h-NTPDase8 or related ectonucleotidases for thrombosis, inflammation, or cancer research, 3-(cyclopropylsulfamoyl)benzoic acid serves as the essential unsubstituted core reference compound. The validated activity of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (IC₅₀ = 0.28 μM against h-NTPDase8) establishes the scaffold's utility, and systematic SAR exploration requires the unsubstituted meta analog as a baseline control for quantifying the contribution of ring substituents to potency and selectivity [1].

Fragment-Based Drug Discovery Targeting β-Lactamases or Sulfonamide-Binding Enzymes

The cyclopropylsulfamoyl group has been structurally validated in a fragment screen against AmpC β-lactamase (PDB 4KZA, 1.60 Å resolution). 3-(Cyclopropylsulfamoyl)benzoic acid is suitable for fragment library inclusion, fragment growing campaigns, and scaffold hopping exercises targeting β-lactamase-producing resistant bacteria. The carboxylic acid moiety provides a tractable synthetic handle for fragment elaboration via amide coupling, esterification, or conjugation to PROTAC linkers [2].

Lead Optimization Requiring Reduced Carbonic Anhydrase Off-Target Liability

In medicinal chemistry programs where sulfonamide pharmacophores are essential for primary target engagement but CA II inhibition represents an undesired toxicity risk, the N-cyclopropylsulfamoyl group offers a validated strategy for minimizing this liability. The target compound's functional group (secondary sulfonamide) exhibits >16,000-fold weaker CA II binding compared to primary sulfonamide inhibitors, supporting its use as a building block for compounds requiring sulfonamide functionality without CA II-related side effects [3].

Metabolic Stability Optimization Through Cyclopropyl Group Incorporation

For lead series where metabolic instability of alkyl-substituted analogs has been identified as a limiting factor, 3-(cyclopropylsulfamoyl)benzoic acid provides a cyclopropyl-containing alternative with literature-precedented metabolic stability advantages. The cyclopropyl group maintains similar steric and lipophilic properties to isopropyl/ethyl groups while reducing CYP450-mediated oxidation susceptibility, making it suitable for library synthesis aimed at improving pharmacokinetic profiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(cyclopropylsulfamoyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.